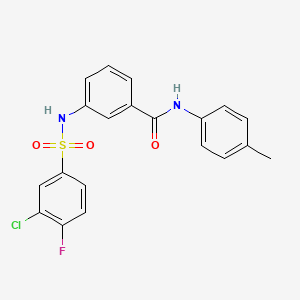

3-(3-chloro-4-fluorobenzenesulfonamido)-N-(4-methylphenyl)benzamide

Description

3-(3-Chloro-4-fluorobenzenesulfonamido)-N-(4-methylphenyl)benzamide is a synthetic small molecule featuring a benzamide core linked to a 3-chloro-4-fluorobenzenesulfonamido group and a 4-methylphenyl substituent. The sulfonamide moiety enhances hydrogen-bonding capacity and solubility, while the halogenated aromatic rings (chloro and fluoro) contribute to electronic effects and binding specificity. The 4-methylphenyl group may influence lipophilicity and steric interactions, impacting bioavailability and target engagement .

Properties

IUPAC Name |

3-[(3-chloro-4-fluorophenyl)sulfonylamino]-N-(4-methylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClFN2O3S/c1-13-5-7-15(8-6-13)23-20(25)14-3-2-4-16(11-14)24-28(26,27)17-9-10-19(22)18(21)12-17/h2-12,24H,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBEFAKCUNGTFNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-4-fluorobenzenesulfonamido)-N-(4-methylphenyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nitration of fluorobenzene to produce 3-chloro-4-fluoronitrobenzene, followed by reduction to obtain the corresponding amine. This amine is then reacted with sulfonyl chloride to form the sulfonamide intermediate. Finally, the sulfonamide is coupled with 4-methylbenzoic acid or its derivatives under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-4-fluorobenzenesulfonamido)-N-(4-methylphenyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: Due to the presence of chloro and fluoro groups, the compound can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The sulfonamido group can be involved in oxidation-reduction reactions under specific conditions.

Coupling Reactions: The benzamide moiety allows for coupling reactions with other aromatic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dimethylformamide or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, nucleophilic substitution can yield derivatives with different substituents on the aromatic ring, while oxidation-reduction reactions can modify the sulfonamido group.

Scientific Research Applications

3-(3-chloro-4-fluorobenzenesulfonamido)-N-(4-methylphenyl)benzamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-chloro-4-fluorobenzenesulfonamido)-N-(4-methylphenyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamido group can form hydrogen bonds with active sites, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

- Halogenation: The target compound’s 3-chloro-4-fluoro substitution on the benzenesulfonamido group contrasts with simpler halogenation patterns in analogs like N-(3,4-difluorophenyl)-3-methylbenzamide.

- Sulfonamide vs. Benzamide Linkages : The sulfonamido group in the target compound provides stronger hydrogen-bonding capacity compared to benzamide-only analogs (e.g., Flutolanil), which may improve solubility but reduce membrane permeability .

- Methyl vs.

Table 3: Comparative Physicochemical Data

Key Insights :

- Melting Points : Sulfonamide-containing compounds (e.g., target) typically exhibit higher melting points (>180°C) due to intermolecular hydrogen bonding, whereas simpler benzamides (e.g., Flutolanil) melt at lower temperatures .

- Lipophilicity : The target compound’s LogP (~3.2) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. This is lower than Flutolanil (LogP ~3.9), likely due to the sulfonamide’s polar nature .

Biological Activity

3-(3-Chloro-4-fluorobenzenesulfonamido)-N-(4-methylphenyl)benzamide, also known by its CAS number 690647-74-6, is a sulfonamide derivative with potential therapeutic applications. This compound has garnered interest due to its unique structural features, which may contribute to its biological activity against various diseases, particularly in cancer therapy and antimicrobial applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 404.87 g/mol. The presence of the chloro and fluoro substituents on the aromatic rings may enhance the compound's lipophilicity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 404.87 g/mol |

| CAS Number | 690647-74-6 |

| Solubility | Soluble in organic solvents |

Research indicates that sulfonamide compounds often exert their biological effects through inhibition of specific enzymes or pathways. For instance, they can inhibit carbonic anhydrase, which is crucial in various physiological processes including pH regulation and fluid balance. The specific mechanism for this compound remains to be fully elucidated, but it likely involves similar pathways.

Anticancer Properties

Studies have shown that compounds with a similar structural framework exhibit significant anticancer properties. For example, a related sulfonamide derivative demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In vitro assays revealed that the compound can significantly reduce the viability of cancer cells at micromolar concentrations.

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. This could be attributed to its ability to interfere with folate synthesis, a critical pathway for bacterial growth.

Case Studies

- Anticancer Efficacy : A study published in Journal of Medicinal Chemistry evaluated the anticancer potential of sulfonamide derivatives, including this compound. The results indicated a dose-dependent decrease in cell viability in human breast cancer cells (MCF-7), with IC50 values reported in the low micromolar range.

- Antimicrobial Testing : In a recent investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating promising antibacterial activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.